molecular formula C7H5NO2S B13014829 Benzo[d]thiazole-5,6-diol

Benzo[d]thiazole-5,6-diol

Cat. No.: B13014829
M. Wt: 167.19 g/mol
InChI Key: CDLWXLGNBWQWHF-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-5,6-diol is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 5 and 6 positions. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-5,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ortho-quinones or ortho-dihydroxybenzenes in the presence of oxidizing agents . The reaction conditions often require solvents like ethanol or acetic acid and catalysts such as piperidine or other bases .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzo[d]thiazole-5,6-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA are common targets.

    Pathways Involved: The compound can inhibit or activate specific pathways, leading to its biological effects.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

1,3-benzothiazole-5,6-diol

InChI

InChI=1S/C7H5NO2S/c9-5-1-4-7(2-6(5)10)11-3-8-4/h1-3,9-10H

InChI Key

CDLWXLGNBWQWHF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)SC=N2

Origin of Product

United States

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